2,7-Diazaspiro[4.4]nonane-1,3-dione
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Overview
Description
2,7-Diazaspiro[4.4]nonane-1,3-dione is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione typically involves the reaction of aliphatic y,y’-dihydroxy ketones with hydrobromic acid, followed by refluxing with potassium carbonate solution . Another method involves the use of N-Boc protected pyrrolidone as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s spirocyclic structure allows it to fit into enzyme active sites in a unique manner, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but contains oxygen atoms instead of nitrogen.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has an additional nitrogen atom and is used in similar applications.
Uniqueness
2,7-Diazaspiro[4.4]nonane-1,3-dione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical and biological properties.
Biological Activity
2,7-Diazaspiro[4.4]nonane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and bone health. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2O2·HCl, with a molecular weight of approximately 190.63 g/mol . The compound features a spirocyclic structure that incorporates two nitrogen atoms within its framework, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit osteoclast activity, thereby preventing bone loss without adversely affecting bone formation . This mechanism is crucial for developing treatments for conditions like osteoporosis.
Anticancer Properties
Research indicates that derivatives of 2,7-Diazaspiro[4.4]nonane exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, some derivatives have been identified as inhibitors of human DOCK5, which plays a role in cancer cell migration .
Osteoclast Inhibition
A significant study demonstrated that certain derivatives of 2,7-Diazaspiro[4.4]nonane effectively inhibited both mouse and human osteoclast activities. The compound E197 was particularly notable for preventing pathological bone loss in ovariectomized mice without impairing bone formation . This suggests potential applications in treating osteoporosis.
Table 1: Biological Activity Summary
Case Study: Osteoporosis Treatment
In a preclinical study involving ovariectomized mice, the administration of compound E197 resulted in significant reductions in osteoclast-mediated bone resorption while maintaining normal osteoblast function. The study highlighted the potential of this compound as a lead candidate for developing anti-osteoporotic drugs targeting osteoclast adhesion mechanisms .
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-3-7(6(11)9-5)1-2-8-4-7/h8H,1-4H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLPWQUPBNBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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